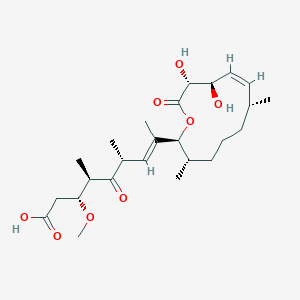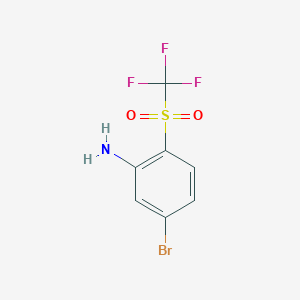
5-Bromo-2-(trifluoromethylsulphonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(trifluoromethylsulphonyl)aniline is a specialized fluorinated compound with the molecular formula C7H5BrF3NO2S and a molecular weight of 304.08 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethylsulphonyl group, and an aniline moiety, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired substitution.
Industrial Production Methods
Industrial production of 5-Bromo-2-(trifluoromethylsulphonyl)aniline may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(trifluoromethylsulphonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom and trifluoromethylsulphonyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium catalysts are often used in substitution reactions, particularly in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromine or trifluoromethylsulphonyl groups.
Scientific Research Applications
5-Bromo-2-(trifluoromethylsulphonyl)aniline has a wide range of applications in scientific research, including:
Biology: The compound’s unique structure makes it useful in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trifluoromethylsulphonyl)aniline involves its interaction with molecular targets and pathways. The presence of the bromine and trifluoromethylsulphonyl groups allows the compound to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound valuable in research and development .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(trifluoromethyl)aniline: Similar in structure but lacks the sulphonyl group.
5-Bromo-2-iodo-(trifluoromethyl)benzene: Contains an iodine atom instead of the aniline moiety.
2,5-Dibromo-(trifluoromethyl)benzene: Contains two bromine atoms and a trifluoromethyl group.
Uniqueness
5-Bromo-2-(trifluoromethylsulphonyl)aniline is unique due to the combination of the bromine atom, trifluoromethylsulphonyl group, and aniline moiety. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C7H5BrF3NO2S |
|---|---|
Molecular Weight |
304.09 g/mol |
IUPAC Name |
5-bromo-2-(trifluoromethylsulfonyl)aniline |
InChI |
InChI=1S/C7H5BrF3NO2S/c8-4-1-2-6(5(12)3-4)15(13,14)7(9,10)11/h1-3H,12H2 |
InChI Key |
CPROTCDPQOHVGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


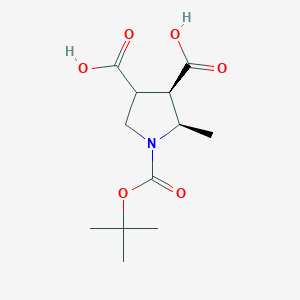
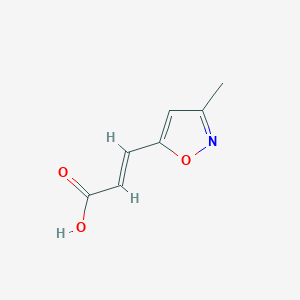
![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12855344.png)
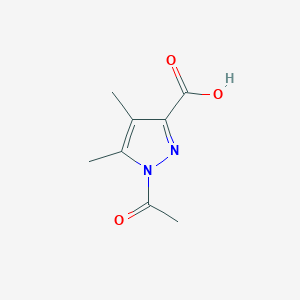
![4H-Pyrrolo[1,2-b]pyrazole-3-carboxylic acid, 5,6-dihydro-2-(2-pyridinyl)-, ethyl ester](/img/structure/B12855354.png)
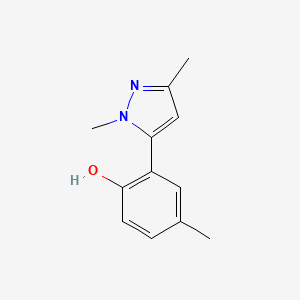
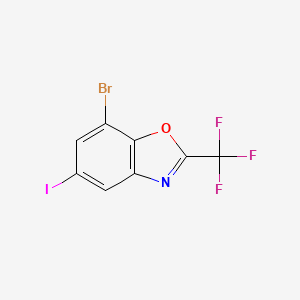
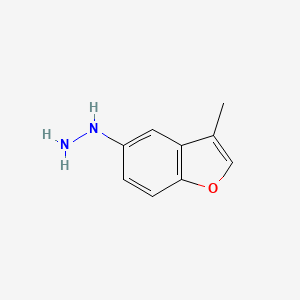
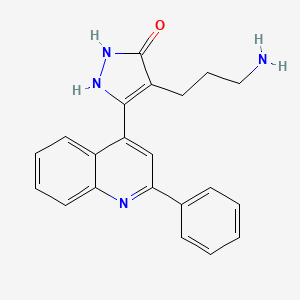
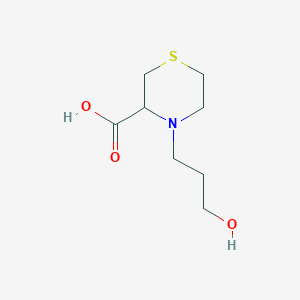
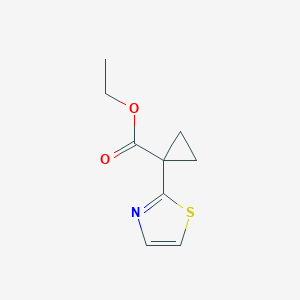

![1-[3-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12855397.png)
